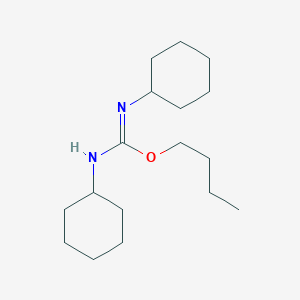

2-Butyl-1,3-dicyclohexylisourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-1,3-dicyclohexylisourea is an organic compound with the molecular formula C17H32N2O. It is a derivative of isourea, characterized by the presence of butyl and dicyclohexyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3-dicyclohexylisourea typically involves the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-1,3-dicyclohexylisourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various urea and amine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiparasitic Activity

Recent studies have highlighted the efficacy of 2-butyl-1,3-dicyclohexylisourea and similar compounds against parasitic infections such as those caused by Trypanosoma brucei and Trypanosoma cruzi. These compounds exhibit potent antiparasitic activity, which is crucial for addressing neglected tropical diseases like African sleeping sickness and Chagas disease. The mechanism of action remains under investigation, but structure-activity relationship (SAR) studies indicate that modifications to the isourea structure can enhance selectivity and potency against these parasites .

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of urea derivatives, including this compound. Compounds with a urea functional group have shown promise in anticonvulsant activity, suggesting that they may be effective in treating seizure disorders. The evaluation of these compounds in rodent models has demonstrated significant protective effects against induced seizures .

Organic Synthesis

Coupling Reagents

In organic synthesis, this compound can serve as a coupling reagent in peptide synthesis. Its ability to facilitate the formation of amides from carboxylic acids makes it valuable in the preparation of various bioactive peptides. The compound's reactivity can be compared to other well-known coupling agents like dicyclohexylcarbodiimide (DCC), which is widely used for similar applications. The advantages include reduced side reactions and improved yields under specific conditions .

Synthesis of Complex Molecules

The compound's unique structure allows it to participate in a variety of chemical reactions, including the formation of complex organic molecules through multistep synthetic pathways. Its application in synthesizing heterocycles and other complex structures has been documented, showcasing its versatility as a building block in organic chemistry .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. Research into its use in creating thermosetting resins indicates that it could improve thermal stability and chemical resistance in various formulations .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been explored for applications in electronics and photonics. Its presence can improve the dispersion of nanoparticles within polymer matrices, leading to enhanced electrical conductivity and optical properties. This application is particularly relevant for developing advanced materials for sensors and energy storage devices .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiparasitic Activity | Demonstrated potent activity against T. brucei and T. cruzi with IC50 values indicating high efficacy | Potential for drug development targeting neglected tropical diseases |

| Neuropharmacological Effects | Significant anticonvulsant activity observed in rodent models | Possible therapeutic applications in seizure disorders |

| Organic Synthesis | Effective coupling reagent for peptide synthesis with improved yields | Enhances efficiency in producing bioactive peptides |

| Polymer Chemistry | Improved mechanical properties when used as a cross-linking agent | Advances in material performance for industrial applications |

Mécanisme D'action

The mechanism of action of 2-Butyl-1,3-dicyclohexylisourea involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the butyl and dicyclohexyl groups, which can affect its steric and electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dicyclohexylurea: Similar in structure but lacks the butyl group.

2-Butyl-1,3-dimethylisourea: Similar but with methyl groups instead of cyclohexyl groups.

Uniqueness

2-Butyl-1,3-dicyclohexylisourea is unique due to the combination of butyl and dicyclohexyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Propriétés

IUPAC Name |

butyl N,N'-dicyclohexylcarbamimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O/c1-2-3-14-20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYVWPODZQBBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=NC1CCCCC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.